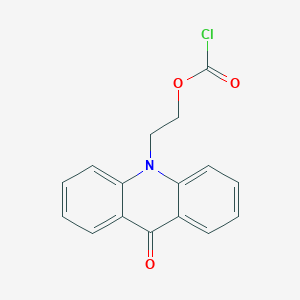
2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate is a chemical compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate typically involves the reaction of 9-oxoacridine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbonochloridate ester. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate involves its interaction with various molecular targets. The carbonochloridate group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions and lead to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: Another acridine derivative with similar structural features.
Acridine-9-carboxaldehyde: A related compound with a different functional group.
9(10H)-Acridanone: A structurally similar compound with a different oxidation state.
Uniqueness
2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Propiedades
Número CAS |
579465-14-8 |
|---|---|
Fórmula molecular |
C16H12ClNO3 |
Peso molecular |
301.72 g/mol |
Nombre IUPAC |
2-(9-oxoacridin-10-yl)ethyl carbonochloridate |
InChI |
InChI=1S/C16H12ClNO3/c17-16(20)21-10-9-18-13-7-3-1-5-11(13)15(19)12-6-2-4-8-14(12)18/h1-8H,9-10H2 |
Clave InChI |
PFTSQUQPHGQAFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


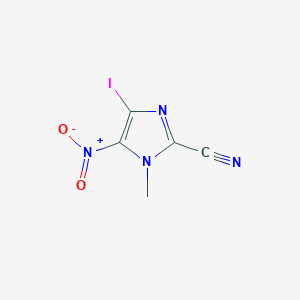
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
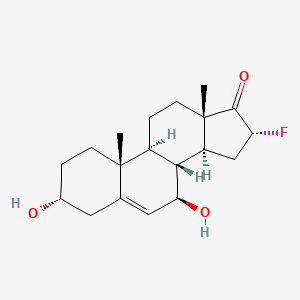
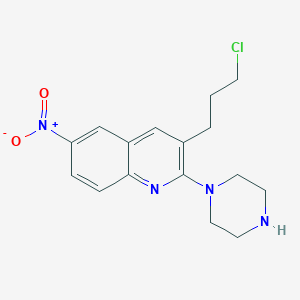

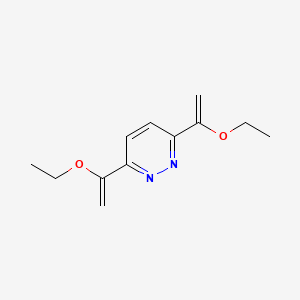
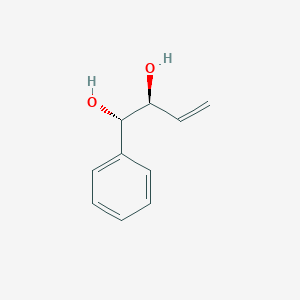
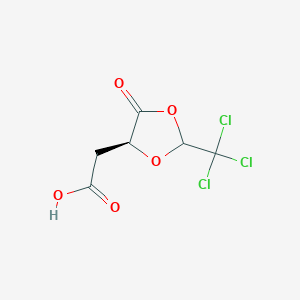
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
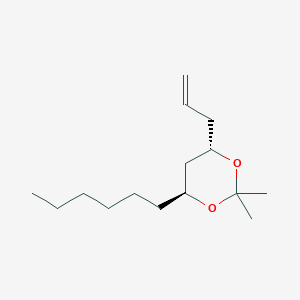
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
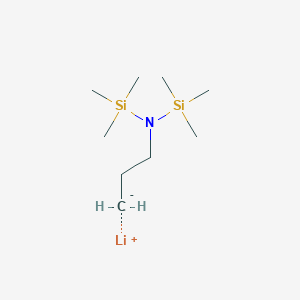
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
